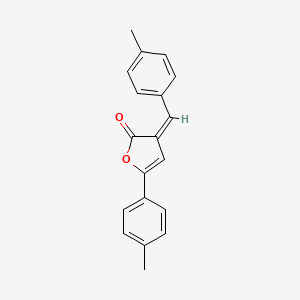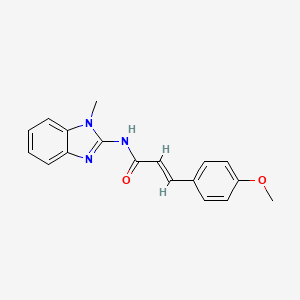
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide, also known as MBAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MBAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways. The exact mechanism of action of this compound is still being studied, but its ability to inhibit these enzymes and pathways makes it a promising candidate for further research.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cell cycle regulation. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are both implicated in neurodegenerative diseases. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses, possibly by disrupting their cell membranes or inhibiting their enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide in laboratory experiments is its small size and availability. This compound is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. Additionally, this compound is readily available and can be synthesized in high yields, making it a cost-effective compound for research. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of this compound in combination with other compounds, such as chemotherapy drugs or other small molecules, to determine if it has synergistic effects. Additionally, the mechanism of action of this compound is still not fully understood, so further research is needed to elucidate its molecular targets and pathways. Overall, this compound is a promising compound for scientific research with many potential applications in a variety of fields.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide involves the reaction of 4-methoxyphenylboronic acid with 1-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields of pure product, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, this compound has been studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-methylbenzimidazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-16-6-4-3-5-15(16)19-18(21)20-17(22)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,19,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBVSYRNSVTIY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
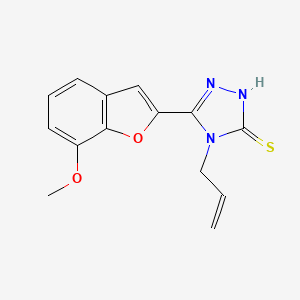
![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
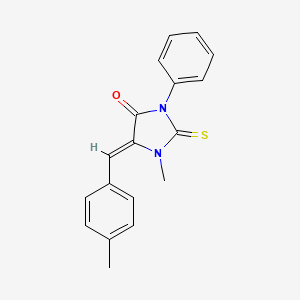
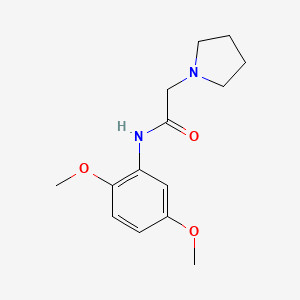

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
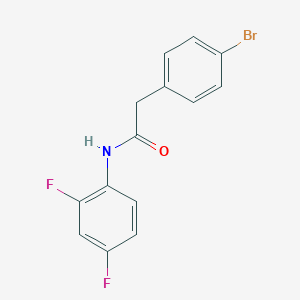
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)
